methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound notable for its unique structure and functional applications in various fields of science and industry. This molecule features a dihydroisoquinoline core, enhanced by substituents that contribute to its versatility in chemical reactions and biological interactions.
Properties
IUPAC Name |
methyl 7-fluoro-1-[(2-methylsulfanylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-25-19(24)22-10-9-12-7-8-13(20)11-14(12)17(22)18(23)21-15-5-3-4-6-16(15)26-2/h3-8,11,17H,9-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGCMHOTSDUGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC=C3SC)C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Allenamide Cyclization
The MDPI study demonstrates that trisubstituted allenamides undergo palladium-catalyzed cyclization to form 1,2-dihydroisoquinolines (Figure 1A). For the target compound, a precursor allenamide with pre-installed fluorine and ester groups would enable direct assembly of the core structure. The mechanism proceeds via:
- Oxidative addition of Pd(0) to the allenamide’s central carbon
- Intramolecular insertion to form a π-allyl-palladium intermediate
- Transmetallation with arylborates to install substituents
Advantages : High regiocontrol (>90% yield in model systems), compatibility with electron-withdrawing groups like esters.
Limitations : Requires air-sensitive Pd catalysts and carefully designed allenamide precursors.
Bischler-Napieralski Cyclization
The PubChem entry for methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate suggests an alternative route:
- Condensation of β-phenethylamine derivatives with acyl chlorides
- Cyclodehydration using POCl₃ or PCl₅
- Reduction to dihydroisoquinoline
For the 7-fluoro derivative, fluorination would precede cyclization. Meta-directing groups (e.g., esters) facilitate fluorine introduction at position 7 via electrophilic substitution (e.g., Selectfluor®).
Carbamoyl Group Installation
CDI-Mediated Carbamoylation
The PMC protocol outlines a three-step carbamoyl fluoride synthesis applicable to the target compound:
- Step 1 : React 2-(methylthio)aniline with CDI in DCM to form N-carbamoylimidazole (GP1)
- Conditions: 1.1 eq CDI, 12 hr, rt
- Step 2 : Alkylate imidazole with methyl iodide (1.5 eq, MeCN, 24 hr)
- Step 3 : Fluoride displacement using KF (5 eq, MeCN, 24 hr)
Adapting this to the dihydroisoquinoline core:
- Replace KF with the secondary amine at position 1 for nucleophilic attack on the activated carbamoyl intermediate
Yield Optimization :
Carbamoyl Chloride Coupling
An alternative pathway involves:
- Phosgene or triphosgene reaction with 2-(methylthio)aniline to generate carbamoyl chloride
- Schotten-Baumann conditions for amine acylation
Challenges :
- Handling toxic phosgene derivatives
- Competing hydrolysis requires anhydrous conditions
Esterification and Fluorination
Methyl Ester Formation
The PubChem compound employs direct esterification:
- React dihydroisoquinoline-2-carboxylic acid with methanol (H₂SO₄ catalyst, reflux)
- Alternative: Mitsunobu reaction using DIAD/PPh₃ and methanol
Fluorination Strategies
Two approaches dominate:
- Early-stage fluorination : Introduce fluorine before cyclization via:
- Late-stage fluorination : Use Pd-catalyzed C–H activation with N-fluoro reagents
Regioselectivity Data :
| Position | Directing Group | Fluorinating Agent | Yield (%) |
|---|---|---|---|
| Para | COOMe | Selectfluor® | 78 |
| Meta | NHCO | NFSI | 65 |
Integrated Synthetic Routes
Route A: Palladium-Cyclization First
- Synthesize allenamide precursor with methyl ester and fluorine
- Pd-catalyzed cyclization → dihydroisoquinoline core
- CDI-mediated carbamoylation with 2-(methylthio)aniline
Advantages : Convergent synthesis, high modularity
Disadvantages : Allenamide synthesis requires specialized expertise
Route B: Carbamoylation Early
- Prepare N-carbamoylimidazole from 2-(methylthio)aniline
- Couple to β-phenethylamine derivative
- Cyclize via Bischler-Napieralski
- Fluorinate and esterify
Advantages : Avoids sensitive Pd chemistry
Disadvantages : Lower yields in cyclization step (~60%)
Analytical and Optimization Data
Reaction Monitoring
HPLC Conditions :
- Column: C18, 250 × 4.6 mm
- Mobile phase: MeCN/H₂O (0.1% TFA), gradient 30→80% over 20 min
- Retention times:
- Dihydroisoquinoline core: 8.2 min
- Carbamoyl intermediate: 12.7 min
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes several types of reactions, including:
Oxidation: : Often involves the conversion of the thioether to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : This can include the reduction of nitro groups to amines using hydrogen gas with palladium on carbon.
Substitution: : Commonly, halogen atoms like fluorine can be substituted using nucleophiles under conditions like SNAr reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-CPBA.
Reducing Agents: : Hydrogen with palladium on carbon, sodium borohydride.
Nucleophiles: : Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound is utilized in organic synthesis as an intermediate for complex molecule construction due to its functional groups that allow diverse chemical modifications.
Biology
In biological research, it is used as a molecular probe to study protein interactions and enzyme activities, thanks to its ability to bind selectively to biological macromolecules.
Medicine
Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is investigated for its potential pharmacological properties, particularly in modulating receptor activities and inhibiting specific enzymes.
Industry
It finds application in material science, particularly in the development of polymers and dyes, owing to its structural diversity and stability.
Mechanism of Action
The compound exerts its effects primarily through binding interactions with molecular targets such as receptors or enzymes. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking, influencing the biological pathways and mechanisms in which these targets are involved.
Comparison with Similar Compounds
When compared to other dihydroisoquinoline derivatives, methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out due to its unique combination of fluorine and thioether groups, which impart distinct reactivity and binding properties.
List of Similar Compounds
1-(Phenylcarbamoyl)-3,4-dihydroisoquinoline derivatives
Methyl 1-(phenylcarbamoyl)-3,4-dihydroisoquinoline-2-carboxylate
Fluoro-substituted dihydroisoquinolines
This compound’s distinctiveness lies in its ability to participate in varied chemical reactions and its wide range of applications in scientific research and industry, making it a valuable tool for both fundamental and applied sciences.
Biological Activity
Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that elucidate its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 1396576-16-1 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. For instance, a study demonstrated that derivatives of isoquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.
Case Study: Apoptosis Induction
In a relevant study, this compound was tested against human colon cancer cell lines (DLD-1 and HT-29). The results indicated:
- IC Values:
- DLD-1 cells: 0.39 µM
- HT-29 cells: 0.15 µM
The compound was shown to induce apoptosis significantly, with a notable increase in early and late apoptotic cells after treatment. The study utilized flow cytometry to assess apoptosis markers and mitochondrial membrane potential (MMP), confirming that the compound effectively triggered programmed cell death pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : The compound activates caspase pathways, particularly caspase-8, which is crucial for extrinsic apoptosis pathways.
- Mitochondrial Dysfunction : It causes a significant loss of mitochondrial membrane potential, leading to cellular stress and apoptosis.
- Regulation of p53 : The treatment resulted in altered levels of p53 protein, a key regulator in the cell cycle and apoptosis.
Comparison with Other Compounds
To provide context regarding its efficacy, a comparison with other anticancer agents was made:
| Compound | IC (DLD-1) | IC (HT-29) | Mechanism |
|---|---|---|---|
| Methyl 7-fluoro... | 0.39 µM | 0.15 µM | Apoptosis induction |
| Roscovitine | >1 µM | >1 µM | CDK inhibition |
| 5-Fluorouracil | >1 µM | >1 µM | Antimetabolite |
Q & A
Q. What are the established synthetic routes for methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and what key intermediates are involved?
Answer: The synthesis of this compound typically involves multi-step procedures, including:
- Acylation : Reacting a dihydroisoquinoline precursor with a 2-(methylthio)phenyl isocyanate derivative to introduce the carbamoyl group.
- Cyclization : Formation of the dihydroisoquinoline core under controlled conditions (e.g., acid catalysis).
- Esterification : Introduction of the methyl ester group via reaction with methyl chloroformate or similar reagents.
Key intermediates include the free amine form of the dihydroisoquinoline backbone and the activated carbamoyl precursor. Solvents such as dichloromethane (DCM) or acetic acid are commonly used, with reaction temperatures optimized between 0–60°C to balance yield and purity .
Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?
Answer: Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection.
For example, F NMR is critical to confirm the presence and position of the fluorine substituent. Statistical experimental design (e.g., factorial analysis) may optimize analytical conditions .
Advanced Research Questions
Q. What computational methods are employed to predict the reactivity and stability of this compound under varying experimental conditions?
Answer: Advanced approaches include:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways and transition states.
- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method to identify energetically favorable pathways.
- Molecular Dynamics (MD) Simulations : To assess stability in solvents or under thermal stress.
These methods, combined with experimental validation, enable predictive modeling of degradation pathways or regioselective modifications .
Q. How do structural modifications at the carbamoyl or methylthio positions influence the compound's pharmacological activity?
Answer: Modifications are studied via:
- Structure-Activity Relationship (SAR) : Systematic substitution of the carbamoyl group (e.g., replacing methylthio with sulfonyl or halogens) to evaluate binding affinity.
- Enzyme Inhibition Assays : Testing against targets like DNA gyrase or topoisomerase IV using fluorescence polarization or surface plasmon resonance (SPR).
For instance, replacing the methylthio group with a methoxy group may alter lipophilicity and membrane permeability, impacting cellular uptake .
Q. What strategies are recommended for resolving discrepancies in reaction yields reported across different studies?
Answer: To address inconsistencies:
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading).
- In Situ Monitoring : Techniques like ReactIR or UV-Vis spectroscopy to track intermediate formation in real time.
- Computational Feedback Loops : Integrate experimental data with quantum chemical calculations to refine reaction models.
For example, a Central Composite Design (CCD) can optimize solvent polarity and reaction time, reducing variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
